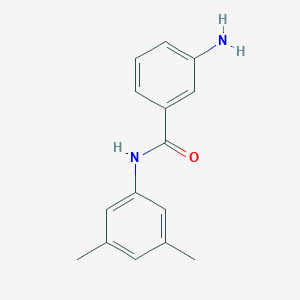

3-amino-N-(3,5-dimethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZPKHBDGWIZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429188 | |

| Record name | 3-amino-N-(3,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-90-0 | |

| Record name | 3-amino-N-(3,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino N 3,5 Dimethylphenyl Benzamide and Its Analogues

Established Synthetic Pathways to Benzamide (B126) Cores

The construction of the benzamide core is a fundamental step in the synthesis of this class of compounds. Various methods have been developed to form the crucial amide bond and to introduce necessary substituents onto the aromatic rings.

Amide Bond Formation Strategies for Benzamide Synthesis

The formation of an amide bond is a cornerstone of organic synthesis and is central to the preparation of benzamides. researchgate.net The most common approach involves the reaction of a carboxylic acid or its derivative with an amine. researchgate.net To facilitate this transformation under milder conditions and improve tolerance for sensitive functional groups, a plethora of coupling reagents have been developed. researchgate.netresearchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Other innovative strategies for amide bond formation include:

Electrochemical Methods: Amides can be synthesized from aldehydes and amines through an electrochemical approach, which avoids the need for hazardous chemical oxidants and activating agents. researchgate.net

Photoredox Catalysis: This method allows for the arylation of isonitriles by diaryliodonium salts under mild conditions to produce a wide range of benzamides. researchgate.net

Boronic Acid Catalysts: These catalysts have been shown to facilitate amide bond formation with improved efficiency and selectivity. numberanalytics.com

Greener Methods: Research has also focused on developing more environmentally friendly methods, such as the catalytic use or release of small, benign molecules like water. researchgate.net

The choice of solvent, temperature, and concentration of reactants are critical parameters that are optimized to maximize the yield and purity of the desired benzamide product. numberanalytics.com

Strategies for Introduction and Modification of Amino Substituents

The introduction of an amino group onto the benzamide core is a key step in synthesizing compounds like 3-amino-N-(3,5-dimethylphenyl)benzamide. A common and effective method is the reduction of a nitro group. acs.org This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or through catalytic hydrogenation using palladium on carbon (Pd/C). nih.govacs.orggoogle.com

Beyond simple introduction, the amino group can be further modified. For instance, acetylation, the introduction of an acetyl group, can be accomplished by treating the amine with acid chlorides, anhydrides, or esters. byjus.com This reaction proceeds via nucleophilic substitution and results in the formation of an amide. byjus.com

Radical-based methods have also emerged for the synthesis and modification of amino acids, which can be adapted for the functionalization of amino-substituted benzamides. nih.gov These methods include the addition of radical species to imines and C(sp³)–H aminations. nih.gov

Approaches to N-Arylation with Substituted Phenyl Moieties

The formation of the N-aryl bond, connecting the benzamide nitrogen to a substituted phenyl group, is another critical transformation. Traditional methods for N-arylation often rely on copper-mediated Ullmann-type conditions. nih.gov However, more modern and versatile methods have been developed.

One such method involves the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which allows for the N-arylation of amines under mild, transition-metal-free conditions. nih.gov This method demonstrates good to excellent yields and tolerates a variety of functional groups. nih.gov

Another powerful technique is the palladium-catalyzed cross-coupling reaction, which can be used for the α-arylation of amides. acs.org More recent advancements have seen the development of dual photoredox/nickel catalytic systems that enable the divergent C(sp²)–C(sp²) and C(sp²)–N bond formations between aryl halides and formamide, offering a modular approach to structurally diverse benzamides. acs.org

Targeted Synthesis of this compound and Related Isomers

The specific synthesis of this compound and its isomers typically employs a combination of the general strategies outlined above, often in a specific sequence to ensure the correct placement of the substituents.

Synthesis via Nitro-Benzoyl Chloride Precursors and Subsequent Reduction

A common and direct route to N-substituted aminobenzamides involves the use of nitro-substituted benzoyl chlorides as starting materials. nih.gov For the synthesis of the target compound, this would begin with 3-nitrobenzoyl chloride. This precursor is then reacted with the appropriate substituted aniline (B41778), in this case, 3,5-dimethylaniline (B87155). google.com This acylation reaction forms the N-(3,5-dimethylphenyl)-3-nitrobenzamide intermediate.

The subsequent and final step is the reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere, or by using reducing agents like iron powder or tin(II) chloride. google.comnih.gov This two-step approach is a classical and reliable method for preparing aminobenzamides from nitro compounds. nih.gov

A variation involves starting with the corresponding nitrobenzoic acid, which is first converted to the nitrobenzoyl chloride using a reagent like thionyl chloride (SOCl₂), sometimes with a phase transfer catalyst like pyridine. google.com This in-situ generated acyl chloride is then reacted with the aniline.

Acylation Reactions Involving Substituted Anilines

The acylation of substituted anilines is a fundamental reaction in the synthesis of N-aryl benzamides. researchgate.net In the context of synthesizing this compound, the key step is the reaction between a 3-aminobenzoyl derivative and 3,5-dimethylaniline.

However, a more common pathway involves acylating the substituted aniline with a precursor that already contains the desired functionality on the benzoyl portion, or a group that can be readily converted to it. For instance, 3,5-dimethylaniline can be acylated with 3-nitrobenzoyl chloride. google.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid formed during the reaction. nih.gov

Alternatively, the acylation can be performed using the carboxylic acid itself (3-nitrobenzoic acid) in the presence of a coupling agent like EDCI and DMAP. nih.gov Following the successful acylation to form the nitro-intermediate, the nitro group is reduced to the desired amino group as previously described. nih.govgoogle.com

Research Findings on Synthetic Methodologies

The following table summarizes various synthetic approaches and their key features relevant to the synthesis of benzamides.

| Methodology | Key Reagents/Conditions | Advantages | Relevant Compound Types |

| Classical Amide Coupling | Carboxylic acid, amine, coupling agents (e.g., EDCI, DMAP) nih.gov | Mild conditions, high yields | General benzamide synthesis |

| Nitro Group Reduction | Nitro-precursor, reducing agent (e.g., Pd/C, H₂; SnCl₂) nih.govacs.org | High efficiency, reliable | Synthesis of amino-substituted benzamides |

| Acylation with Acyl Chlorides | Acyl chloride, amine, base (e.g., Triethylamine) nih.gov | Often high yielding and fast | General benzamide synthesis |

| Transition-Metal-Free N-Arylation | o-Silylaryl triflates, CsF nih.gov | Mild conditions, tolerates various functional groups | Synthesis of N-aryl benzamides |

| Photoredox/Nickel Dual Catalysis | Aryl halides, formamide, photocatalyst, Ni catalyst acs.org | Modular, divergent synthesis | Synthesis of primary benzamides and N-arylformamides |

Advanced Synthetic Techniques for Benzamide Analogues

The synthesis of benzamide derivatives, a cornerstone in medicinal chemistry, has evolved beyond traditional batch methods. Modern approaches prioritize efficiency, scalability, and the rapid generation of diverse compound libraries. Advanced techniques such as continuous flow microreactor systems and combinatorial chemistry are at the forefront of this evolution, enabling the streamlined production of analogues of compounds like this compound.

Continuous Flow Microreactor Systems in Benzamide Synthesis

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a micro-reactor or tube, offers significant advantages over conventional batch processing. chemdistgroup.com This technology provides superior control over reaction parameters, enhances safety, and often leads to higher quality products with fewer impurities. chemdistgroup.com

The application of flow chemistry to amide synthesis has been a key area of development. Direct amidation of carboxylic acids and amines is a green and atom-efficient method for forming the amide bond, and heterogeneous catalysts can be employed and easily recycled in a continuous process. mdpi.com For instance, a continuous reactor packed with a catalyst like mesoporous structured silica (B1680970) has been used to synthesize N-(phenyl)-phenylacetamide at 150 °C. mdpi.com Another approach utilizes a screw reactor for the direct amidation of acids at room temperature without a metal catalyst, achieving nearly complete conversion with variable residence times. rsc.org This method has been successfully applied to synthesize numerous derivatives from aliphatic and aromatic acids. rsc.org

Microreactor systems offer several key benefits:

Enhanced Safety: The small reaction volumes significantly improve process safety. chemdistgroup.com

Improved Control: Precise control over temperature, pressure, and mixing leads to better reproducibility. chemdistgroup.com

Scalability: Continuous processes are often easier to scale up compared to batch reactions. mdpi.com

Increased Efficiency: Shorter reaction times and higher yields are frequently observed. For example, a vortex fluidic device (VFD) produced a target amide in 94% yield in just 80 seconds, compared to a 9% yield in the same time for a batch reaction. mdpi.com

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Packed Bed Reactor | Carboxylic Acid + Aniline | Used mesoporous silica catalyst; production rate of 0.349 g/h. | mdpi.com |

| Screw Reactor | Acids + Amines with EDC.HCl | Solvent-free, room temperature, no metal catalyst; scaled up to 100g. | rsc.org |

| Vortex Fluidic Device (VFD) | Cyclohexylamine + Butyrylchloride | Enhanced micro-mixing; 94% yield in 80 seconds. | mdpi.com |

| Microwave-Assisted Flow | Amine + Carboxylic Acid Derivative | Demonstrated with various substrates, including imidazole (B134444) formation. | rsc.org |

Combinatorial Chemistry Approaches for Benzamide Library Generation

Combinatorial chemistry is a powerful strategy for rapidly synthesizing large numbers of different but structurally related molecules, known as a library. wikipedia.org This approach is invaluable for drug discovery, allowing for the efficient exploration of the structure-activity relationships (SAR) of a target compound.

The synthesis of benzamide libraries often employs solid-phase synthesis, where a starting material is attached to a solid support (like polymer beads), and subsequent reactions are carried out in a stepwise fashion. wikipedia.org The "split-and-pool" or "split-mix" synthesis is a common and efficient method. wikipedia.org In this technique, a solid support is divided into multiple portions, a different building block is added to each, and then all portions are recombined. wikipedia.org Repeating this cycle allows for the exponential creation of a vast number of unique compounds.

Key aspects of generating benzamide libraries include:

Solid-Phase Synthesis: Simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product. wikipedia.org

Diverse Building Blocks: The power of combinatorial synthesis lies in using varied starting materials (e.g., different substituted anilines and benzoic acids) to create a structurally diverse library. nih.govresearchgate.net

High-Throughput Screening: The resulting libraries can be screened for biological activity to identify "hits" which can then be optimized into lead compounds. stanford.edu

For example, a liquid-phase combinatorial synthesis has been described for constructing diverse benzimidazole (B57391) libraries, a related heterocyclic scaffold. nih.gov This process involved nucleophilic aromatic substitution on a polymer-supported acid, followed by reduction and cyclization steps to yield the final products in high purity after cleavage from the support. nih.gov Similarly, libraries of 1,4-benzodiazepines have been built from three components: 2-aminobenzophenones, amino acids, and alkylating agents, demonstrating the modularity of the approach. researchgate.net

| Strategy | Scaffold Type | Key Principles | Reference |

|---|---|---|---|

| Split-Mix Solid-Phase | Peptides, General Small Molecules | Resin is split, reacted, and pooled in cycles to create large libraries. | wikipedia.org |

| Liquid-Phase Synthesis | Benzimidazoles | Uses a soluble polymer support (e.g., PEG) for easier reaction monitoring. | nih.gov |

| Multi-Component Pin Apparatus | 1,4-Benzodiazepines | Systematic assembly of building blocks on pins for parallel synthesis. | researchgate.net |

| Natural Product-like Libraries | Benzopyrans | Uses privileged structures found in nature as a starting point for library design. | acs.org |

Chemical Modifications and Functionalization of the Benzamide Scaffold

The benzamide scaffold is a versatile platform for chemical modification. By systematically altering substituents on the different components of the molecule—the amide nitrogen, the benzoyl ring, and the N-aryl ring—researchers can fine-tune its physicochemical and pharmacological properties.

Derivatization at the Amide Nitrogen (N-substitution)

Modification at the amide nitrogen involves replacing the hydrogen atom with various functional groups. This is a common strategy to explore the chemical space around a lead compound. The synthesis of N-substituted benzamide derivatives can be achieved through the reaction of a benzoyl chloride with a primary or secondary amine. researchgate.net

Studies have synthesized series of N-substituted benzamide derivatives to evaluate their biological activities. researchgate.netnih.gov For instance, a series of N-substituted benzamides were designed based on the structure of Entinostat, a known histone deacetylase inhibitor. researchgate.net These modifications included introducing various cyclic amine structures. researchgate.net Another study prepared a range of N-arylbenzamides with varying substituents to investigate their properties. acs.org These examples underscore how N-substitution is a critical tool for modulating the characteristics of the parent molecule. researchgate.netnih.govacs.org

Substituent Effects on the Benzoyl Ring

Altering the substituents on the benzoyl ring can significantly impact the molecule's electronic properties and biological interactions. The nature and position of these substituents dictate whether they are electron-donating or electron-withdrawing, which in turn affects reactivity and binding affinity. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) are strongly deactivating and pull electron density from the aromatic ring. lumenlearning.com In studies of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents at the para-position of the benzoyl moiety increased potency. nih.gov Similarly, the rates of deacylation of substituted benzoyl papains are greatly increased by electron-withdrawing groups on the benzene (B151609) ring. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) are activating and donate electron density to the ring. lumenlearning.com In one study, compounds with an electron-donating substitution on the benzoyl ring showed better activity against the hepatitis C virus than those with electron-withdrawing groups. researchgate.net

The position of the substituent (ortho, meta, or para) is also crucial. For example, phenol (B47542) (C₆H₅OH) undergoes nitration a thousand times faster than benzene, while nitrobenzene (B124822) (C₆H₅NO₂) reacts millions of times more slowly, illustrating the profound impact of the substituent on the reactivity of the benzoyl ring. lumenlearning.com

Substituent Effects on the Dimethylphenyl Ring

The N-aryl portion of the molecule, in this case, the 3,5-dimethylphenyl group, also presents opportunities for modification, though it is often the benzoyl portion or the amide linker that is more readily diversified. The methyl groups at the 3 and 5 positions already influence the molecule's conformation. In a related structure, N-(2,3-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and aniline rings is a significant 84.1°. nih.gov

In N-(2,6-dimethylphenyl)benzamide, the ortho-methyl groups twist the amide group out of the plane of the aromatic ring, interrupting the π-electron conjugation between them. researchgate.net This steric hindrance can alter how polar substituent effects are transmitted through the molecule. researchgate.net A study on 2,6-dimethylbenzamides with amino or nitro groups at the para- or meta-position showed that the effect of this interrupted conjugation was generally small, manifesting clearly only with para-amino substituents. researchgate.net This suggests that while steric factors from the dimethylphenyl ring are important, electronic effects from other substituents can still exert influence.

| Modification Site | Substituent Type | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|---|

| Amide Nitrogen | Cyclic Amines | Modulation of anti-proliferative activity. | Entinostat Analogues | researchgate.net |

| Benzoyl Ring (para-position) | Electron-Withdrawing (e.g., -NO₂) | Increased potency as mGluR5 modulators. | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | nih.gov |

| Benzoyl Ring | Electron-Donating (e.g., -OCH₃) | Enhanced anti-HCV activity. | N-aryl benzamides | researchgate.net |

| Dimethylphenyl Ring (ortho-positions) | Methyl Groups | Twists amide group out of the ring plane, interrupting conjugation. | N-(2,6-dimethylphenyl)benzamide | researchgate.net |

Exploration of Biological Activities and Molecular Target Interactions of Benzamide Derivatives

General Biological Activities of Benzamide (B126) Compounds in Academic Research

Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological effects. nanobioletters.compharmaguideline.com These compounds, characterized by a benzene (B151609) ring attached to an amide group, have been the subject of extensive research, leading to the development of numerous therapeutic agents. nanobioletters.comvalpo.edu The inherent chemical properties of the benzamide structure allow for diverse substitutions, which in turn modulates their biological activity. nanobioletters.comvalpo.edu

Antimicrobial Research Perspectives

Benzamide derivatives have been a significant area of interest in the quest for new antimicrobial agents. Research has shown that these compounds possess both antibacterial and antifungal properties. nanobioletters.commdpi.com The mechanism of their antimicrobial action is varied and can be influenced by the specific substituents on the benzamide core.

For instance, certain novel benzamide derivatives have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com In one study, a synthesized benzamide compound exhibited excellent activity against B. subtilis and E. coli. nanobioletters.com Another area of investigation involves the synthesis of benzamide derivatives as inhibitors of FtsZ, a crucial protein in bacterial cell division, indicating their potential as a new class of antibiotics. nih.gov Furthermore, the incorporation of a benzamide moiety into other heterocyclic structures, such as benzothiazole (B30560) and benzimidazole (B57391), has yielded compounds with potent antibacterial activity. nih.govtandfonline.com

Antimicrobial Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Novel Benzamide Compound | B. subtilis and E. coli | Excellent antibacterial activity | nanobioletters.com |

| 3-Methoxybenzamide Derivatives | Gram-positive bacteria (e.g., S. aureus, M. smegmatis) | Good antibacterial activity by targeting FtsZ | nih.gov |

| Benzamide-Benzothiazole Derivatives | Bacillus thuringiensis | Potent activity, comparable to kanamycin | nih.gov |

| Benzimidazole Derivatives | Various bacteria and fungi | Significant antibacterial and antifungal activities | tandfonline.com |

Anti-inflammatory Research Perspectives

The anti-inflammatory potential of benzamide derivatives has been well-documented, with some compounds showing efficacy comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Their mechanisms often involve the inhibition of key inflammatory mediators.

Substituted benzamides have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. nih.gov For example, derivatives of Parsalmide, a benzamide-based NSAID, have been shown to inhibit both COX-1 and COX-2. nih.gov Interestingly, some of these compounds exhibited anti-inflammatory effects without the common gastrointestinal side effects associated with many NSAIDs. nih.gov Other research has focused on benzimidazole derivatives, which have demonstrated anti-inflammatory effects through various mechanisms, including the modulation of cytokines and specific receptors involved in inflammation. mdpi.com

Anticonvulsant Research Perspectives

The structural framework of benzamide is also a promising scaffold for the development of anticonvulsant drugs. acs.orgnih.gov Several studies have explored the synthesis and evaluation of novel benzamide derivatives for their efficacy in controlling seizures.

New benzylamide derivatives have been synthesized and tested through the Anticonvulsant Screening Program (ASP) by the National Institutes of Health (NIH). nih.gov Certain derivatives showed promising results in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Further research has identified water-soluble analogues of pyrrolidine-2,5-dione derivatives containing a benzamide moiety with broad-spectrum anticonvulsant properties. mdpi.com Macamides, which are benzylamides of fatty acids, have also been investigated and shown to possess anticonvulsant effects, potentially through the inhibition of fatty acid amide hydrolase (FAAH). nih.gov

Anticancer Research Perspectives

The development of benzamide derivatives as anticancer agents is a highly active area of research. nanobioletters.comrsc.orgnih.gov These compounds have been shown to target various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

One of the key mechanisms by which benzamide derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs). nih.govacs.org HDAC inhibitors can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 (Entinostat) is a notable benzamide derivative that acts as an HDAC inhibitor and has shown significant antitumor activity. nih.govacs.org Another important target for benzamide-based anticancer drugs is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov By inhibiting PARP, these compounds can enhance the efficacy of chemotherapy and radiation. Furthermore, benzamide derivatives have been developed to target specific signaling pathways, such as the Hedgehog signaling pathway, which is implicated in certain types of cancer. nih.gov Melanin, a pigment produced in melanoma, has also been explored as a target for benzamide-based radiotracers for both imaging and therapy of this cancer. nih.gov

Anticancer Activity of Selected Benzamide Derivatives

| Derivative Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Entinostat (MS-275) | Histone Deacetylases (HDACs) | Induces cell cycle arrest and apoptosis | nih.govacs.org |

| Benzamide-based PARP inhibitors | Poly(ADP-ribose) polymerase (PARP) | Inhibits DNA repair, leading to cancer cell death | nih.gov |

| Novel Benzamide Derivatives | Smoothened (SMO) receptor | Inhibits the Hedgehog signaling pathway | nih.gov |

| Benzamide Radiotracers | Melanin | Targeted imaging and radionuclide therapy for melanoma | nih.gov |

Enzyme Modulation Research (e.g., Acetylcholinesterase, β-Secretase, Tyrosinase, Urease)

Benzamide derivatives have been extensively studied as modulators of various enzymes implicated in a range of diseases. mdpi.com Their ability to interact with the active sites of these enzymes makes them attractive candidates for drug design.

In the context of Alzheimer's disease, benzamides have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.comacs.org By inhibiting these enzymes, benzamide derivatives can help to improve cognitive function. Some have also been investigated as inhibitors of β-secretase (BACE1), another key enzyme in the pathogenesis of Alzheimer's disease. mdpi.com Furthermore, benzamide derivatives bearing sulfonamide moieties have shown inhibitory activity against carbonic anhydrases (CAs), which are involved in various physiological processes. researchgate.net

Investigation of Specific Molecular Targets and Mechanisms of Action

The diverse biological activities of benzamide derivatives are a direct consequence of their interactions with a wide range of molecular targets. nanobioletters.commdpi.com Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective drugs.

As previously mentioned, histone deacetylases (HDACs) are a significant target for anticancer benzamides. nih.govacs.org Molecular docking studies have revealed that these compounds can bind to the active site of HDACs, often through chelation with a zinc ion, leading to enzyme inhibition. benthamdirect.comresearchgate.net Poly(ADP-ribose) polymerase-1 (PARP-1) is another key target in cancer therapy. nih.gov Benzamide derivatives have been designed to fit into the catalytic pocket of PARP-1, preventing its function in DNA repair and ultimately inducing apoptosis in cancer cells. nih.gov

In the realm of neurodegenerative diseases, the enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) are primary targets. mdpi.com Molecular modeling and dynamic simulations have been used to elucidate the binding modes of benzamide inhibitors to these enzymes, revealing that they can induce conformational changes that impede their function. mdpi.com

For their antimicrobial effects, benzamide derivatives have been shown to target essential bacterial enzymes. For example, inhibition of FtsZ, a tubulin homolog in bacteria, disrupts cell division and leads to bacterial death. nih.gov In the context of anti-inflammatory action, the inhibition of cyclooxygenase (COX) enzymes by benzamide derivatives prevents the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

The mechanism of action for some N-substituted benzamides in inducing apoptosis has been shown to involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases, key enzymes in the apoptotic cascade. nih.gov Dopamine receptors are another important class of targets for benzamide derivatives, particularly in the treatment of psychiatric disorders. pharmaguideline.commedchemexpress.com

Protein-Protein Interaction Modulation (e.g., Androgen Receptor-Coactivator Interactions)

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by small molecules is a significant area of therapeutic research. A key example of such interactions is the binding of coactivator proteins to the androgen receptor (AR), a critical step in androgen-mediated gene transcription. The disruption of this interaction is a therapeutic strategy in prostate cancer.

However, a thorough review of the scientific literature reveals no studies investigating the potential of 3-amino-N-(3,5-dimethylphenyl)benzamide to modulate protein-protein interactions, including the androgen receptor-coactivator interface. Consequently, there are no research findings to report regarding its activity in this area.

Table 1: Research Findings on Protein-Protein Interaction Modulation

| Target Interaction | Finding for this compound |

|---|

Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase 2, H+/K+-ATPase, PARP for related compounds)

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. Benzamide derivatives, as a class of compounds, have been investigated for their ability to inhibit various enzymes, including histone deacetylases (HDACs), the proton pump H+/K+-ATPase, and poly(ADP-ribose) polymerase (PARP).

Despite the exploration of other benzamides as enzyme inhibitors, there is currently no available scientific data on the inhibitory activity of this compound against Histone Deacetylase 2 (HDAC2), H+/K+-ATPase, or PARP. Therefore, its potential as an inhibitor for these or any other enzymes remains uncharacterized.

Table 2: Research Findings on Enzyme Inhibition

| Enzyme Target | Finding for this compound |

|---|---|

| Histone Deacetylase 2 (HDAC2) | No data available |

| H+/K+-ATPase | No data available |

Receptor Ligand Binding Studies (e.g., Sigma-1 Receptors, Cannabinoid Receptors, Bradykinin (B550075) Receptors)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The benzamide scaffold has been utilized in the design of ligands for various receptors, including the sigma-1 receptor, cannabinoid receptors (CB1 and CB2), and bradykinin receptors.

A comprehensive search of the available scientific literature and databases indicates that this compound has not been evaluated for its binding affinity to sigma-1 receptors, cannabinoid receptors, or bradykinin receptors. As such, there are no research findings to present regarding its activity as a ligand for these targets.

Table 3: Research Findings on Receptor Ligand Binding

| Receptor Target | Finding for this compound |

|---|---|

| Sigma-1 Receptors | No data available |

| Cannabinoid Receptors | No data available |

Cellular Pathway Modulation Research

The ability of a compound to modulate cellular pathways is a critical aspect of its pharmacological profile. This can involve a wide range of signaling cascades that govern cellular processes such as proliferation, apoptosis, and inflammation.

Currently, there is a lack of published research on the effects of this compound on any cellular pathways. No studies have been identified that investigate its impact on signaling networks or its broader cellular effects.

Table 4: Research Findings on Cellular Pathway Modulation

| Cellular Pathway | Finding for this compound |

|---|

Computational Chemistry and in Silico Approaches for Benzamide Research

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of the electronic properties and geometric structures of molecules. northwestern.edu These methods are crucial for understanding the fundamental nature of benzamide (B126) derivatives and for performing more complex molecular modeling simulations.

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemistry methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic characteristics of benzamide derivatives. researchgate.netmdpi.com These calculations can determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the magnitude and direction of the molecular dipole moment. northwestern.eduresearchgate.net

| Atomic Charges | Describes the charge distribution on individual atoms; useful for force-field development. | Mulliken, Hirshfeld, NBO analysis |

The biological activity of a flexible molecule like 3-amino-N-(3,5-dimethylphenyl)benzamide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. acs.org Computational methods are essential for exploring the complex potential energy surface of such molecules.

Techniques range from systematic grid searches, where torsional angles are rotated in discrete steps, to more sophisticated stochastic methods like Monte Carlo simulations and molecular dynamics. acs.org These methods calculate the potential energy of each conformation to identify the most stable structures. For benzamide derivatives, a key area of conformational flexibility is the rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group. acs.org For example, studies on other substituted benzamides have used DFT methods to scan the potential energy surface by systematically varying specific dihedral angles to locate the global energy minimum conformation. researchgate.net The results of these analyses are crucial for understanding how the molecule will fit into a biological target, such as an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.comnih.gov This approach is fundamental in modern drug design for predicting the activity of unsynthesized compounds. nih.gov

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and counts of structural fragments. jprdi.vn These models are computationally efficient and effective for large datasets.

3D-QSAR, on the other hand, requires the 3D alignment of the molecules in a dataset and uses field-based descriptors (e.g., steric and electrostatic fields) to build a model. nih.gov Studies on various benzamide derivatives have successfully employed 3D-QSAR to develop predictive models for activities like histone deacetylase (HDAC) inhibition and antimicrobial action. tandfonline.comresearchgate.net These models provide a visual representation of which regions of the molecule are favorable or unfavorable for activity, often displayed as contour maps. For a series of benzamide analogues, a statistically significant 3D-QSAR model was developed that showed a good correlation between the structural features and the minimum inhibitory concentration (MIC) against bacterial targets. tandfonline.com

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Benzamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | > 0.90 | Indicates a strong correlation between the predicted and observed activities for the training set compounds. researchgate.net |

| Q² (Cross-validated R²) | > 0.50 | A measure of the internal predictive ability of the model, calculated using methods like leave-one-out. tandfonline.comresearchgate.net |

| F-value (Fisher Ratio) | High | Indicates the statistical significance of the regression model. researchgate.net |

| RMSE (Root Mean Square Error) | Low | Measures the deviation between predicted and actual values. tandfonline.com |

Note: The values are representative of typical high-quality QSAR models as reported in the literature. tandfonline.comresearchgate.net

The development of a robust and predictive QSAR model hinges on two critical steps: the selection of relevant molecular descriptors and rigorous model validation. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. nih.gov For benzamide QSAR, descriptors such as molecular weight, polarizability, dipole moment, and specific topological indices have been shown to be important. nih.gov

Descriptor selection aims to identify the subset of descriptors that has the highest correlation with biological activity while avoiding redundancy and overfitting. nih.gov Once a model is built, it must be validated to ensure its predictive power. uniroma1.it Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), assess the model's robustness. mdpi.com However, external validation is considered the most stringent test, where the model's ability to predict the activity of an independent set of compounds (the test set), not used in model generation, is evaluated. uniroma1.itmdpi.com A high predictive R² (R²pred) for the external test set is a key indicator of a reliable QSAR model. mdpi.com

Validated QSAR models are powerful tools in the drug discovery pipeline. nih.gov One of their primary applications is in virtual screening, where large chemical databases containing millions of compounds can be rapidly screened to identify potential "hits" with a desired biological activity. bohrium.comnih.gov This in silico approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. researchgate.net

Furthermore, QSAR models are invaluable for lead optimization. soci.org Once a lead compound like a benzamide derivative is identified, the QSAR model can provide crucial guidance on how to modify its structure to enhance activity or improve other properties. The contour maps generated from 3D-QSAR studies, for example, can highlight specific locations on the molecule where adding a hydrophobic group or a hydrogen bond donor/acceptor would be beneficial. researchgate.net This iterative process of design, prediction using QSAR, and synthesis allows for the focused development of more potent and effective compounds. uniroma1.it

Molecular Dynamics Simulations and Protein-Ligand Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to study the dynamic behavior of biomolecular systems. nih.gov This method provides detailed insights into protein conformational changes and the intricate mechanisms of protein-ligand interactions, which are crucial for drug discovery. nih.gov While specific MD simulation studies on this compound were not prominently found in the reviewed literature, the principles of this technique are widely applied to the broader class of benzamide and other ligand-protein complexes.

MD simulations can be used to understand the stability of a protein-ligand complex, with lower Root Mean Square Deviation (RMSD) values indicating greater stability over the simulation time. nih.gov The technique can elucidate binding pathways and help in the optimization of lead compounds. nih.gov For instance, simulations can reveal how a ligand, such as a benzamidine (B55565) derivative, finds its binding pose within a target protein like trypsin. researchgate.netuzh.ch These simulations track the physical movements of atoms and molecules over time, governed by a set of rules known as force fields (e.g., AMBER, CHARMM, GROMOS). uzh.chresearchgate.net By analyzing the simulation trajectory, researchers can understand how a protein's structure might adapt upon ligand binding, a concept known as "induced fit," or how a ligand selects a pre-existing protein conformation. uzh.ch

Molecular Docking Studies of Benzamide Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is instrumental in virtual screening and for understanding the interactions between a ligand, such as a benzamide derivative, and its biological target at an atomic level. dergipark.org.trnih.gov Docking software provides a score to quantify the binding affinity and reveals key interactions like hydrogen bonds and hydrophobic contacts. dergipark.org.tr

While specific docking studies for this compound are not detailed in the available research, numerous studies on other benzamide derivatives highlight the utility of this approach. These derivatives have been investigated as inhibitors for a wide range of biological targets, demonstrating the versatility of the benzamide scaffold in medicinal chemistry. mdpi.com For example, docking studies have been crucial in identifying benzamide derivatives as potential inhibitors for enzymes involved in cancer and neurodegenerative diseases. dergipark.org.trmdpi.com

In such studies, the benzamide moiety often plays a critical role in forming essential hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov For instance, research on 4-(arylaminomethyl)benzamide derivatives showed the carbonyl group of the benzamide moiety forming a hydrogen bond with the amide group of an aspartate residue in the kinase domain. nih.gov Similarly, docking of other derivatives into topoisomerase enzymes helped identify promising anticancer compounds by revealing their binding interactions with both the enzyme and DNA. dergipark.org.trresearchgate.net

Below is a table of representative biological targets that have been the subject of molecular docking studies with various benzamide derivatives.

| Biological Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, HER-2, KDR, PDGFR | Anticancer | nih.gov |

| Topoisomerases | Topoisomerase I, Topoisomerase IIα | Anticancer | dergipark.org.trresearchgate.net |

| Enzymes in Alzheimer's Disease | Acetylcholinesterase (AChE), BACE1 | Neurodegenerative Disease | mdpi.com |

| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| Histone Deacetylases (HDACs) | HDAC1, HDAC6 | Anticancer | mdpi.com |

Simulation of Binding Free Energies for Benzamide Complexes

Accurately predicting the binding affinity between a ligand and its protein target is a primary goal in drug discovery. nih.gov Computational methods that simulate the binding free energy (ΔG_bind) provide a quantitative measure of this affinity. While specific binding free energy calculations for this compound are not available, the methodologies are well-established for related compounds and provide a framework for future studies. nih.govnih.gov

Two main categories of methods are used: alchemical free energy calculations and pathway-based methods. nih.gov Alchemical methods, such as Free Energy Perturbation (FEP), compute the free energy change by non-physically transforming the ligand into solvent or another ligand. nih.gov Pathway methods calculate the potential of mean force (PMF) required to physically move the ligand from the binding site into the solvent. nih.gov

Another widely used end-point method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net This approach calculates the binding free energy by combining molecular mechanics energy terms with solvation energy models. researchgate.net For example, MM/GBSA calculations were used to determine the binding free energy of amygdalin (B1666031) to various protein kinases, yielding values that supported the stability observed in docking and simulation studies. researchgate.net These physics-based approaches are generally considered more accurate than simple docking scores because they incorporate the dynamic nature of the complex and the effects of the solvent. nih.gov

Computational Fluid Dynamics in Chemical Process Optimization (e.g., Microreactor Synthesis)

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. tudelft.nlutp.edu.my In chemical engineering, CFD has become a critical tool for the design, optimization, and analysis of chemical reactors, including microreactors. researchgate.nettees.ac.uk Microreactors offer significant advantages over conventional batch reactors, such as superior heat and mass transfer, which is particularly beneficial for fast or highly exothermic reactions. tees.ac.ukcomsol.com

While research specifically on the microreactor synthesis of this compound is not detailed, a closely related study on the synthesis of N-(3-amino-4-methylphenyl)benzamide demonstrates the power of CFD in this area. researchgate.net In this study, CFD was used to simulate the continuous flow synthesis of the benzamide derivative in a microreactor. researchgate.net The simulations allowed for the investigation of operating parameters like temperature and residence time on the system's performance, showing good agreement between the modeling outputs and experimental data. researchgate.net

CFD simulations can provide a detailed understanding of the mixing behavior, velocity profiles, and temperature distribution within the microchannels. utp.edu.my This insight is crucial for optimizing reaction conditions to maximize product yield and minimize byproduct formation. For example, simulations revealed that increasing the temperature from 30 °C to 70 °C significantly enhanced the production of N-(3-amino-4-methylphenyl)benzamide at a fixed residence time. researchgate.net

The table below summarizes the effect of temperature on the yield of a related benzamide compound in a microreactor, as determined by CFD modeling and validated by experiments.

| Temperature (°C) | Residence Time (s) | Product Yield (%) | Reference |

|---|---|---|---|

| 30 | 420 | ~42 | researchgate.net |

| 70 | 420 | ~76 | researchgate.net |

By using CFD, engineers can design and optimize microreactor geometries and operating conditions through trial-and-error in a virtual environment, which significantly shortens process development time and reduces experimental costs. utp.edu.myresearchgate.net

Advanced Research Applications of Benzamide Compounds in Materials Science and Chemical Biology

Applications in Organic Electronics and Semiconductor Research

There is currently no specific information available in peer-reviewed literature detailing the use of 3-amino-N-(3,5-dimethylphenyl)benzamide in the field of organic electronics or semiconductor research. While benzamide (B126) derivatives can be explored for such applications due to their chemical structures, specific studies involving this compound have not been reported.

Role in Supramolecular Chemistry and Molecular Recognition

The role of this compound in supramolecular chemistry and molecular recognition has not been specifically documented. The molecular structure, featuring both hydrogen bond donors (amino group) and acceptors (amide group), suggests a potential for forming supramolecular assemblies. However, detailed studies on its use as a receptor or in self-assembly for molecular recognition purposes are not found in current research.

Utilization as Building Blocks for Complex Chemical Architectures

This compound is commercially available and can be considered a building block in organic synthesis. sigmaaldrich.comtheclinivex.com Its structure contains reactive sites—the amino group and the aromatic rings—that could potentially be modified to create more complex molecules. However, specific examples of its utilization in the synthesis of complex chemical architectures are not prominently featured in published research.

Chemical Probe Development for Biological Systems

The development of chemical probes based on this compound for studying biological systems has not been reported. While related benzamide compounds have been investigated for biological activities, specific research into the application of this compound as a probe is not available.

Functional Materials Development (e.g., Polymers with Specific Properties)

There is no available research demonstrating the use of this compound in the development of functional materials, such as polymers with specific properties. The bifunctional nature of the molecule could theoretically allow it to be incorporated into polymeric chains, but no such materials have been described in the literature.

Applications in Analytical Sciences (e.g., Latent Fingerprint Imaging)

While some amino acid-sensitive reagents are used for latent fingerprint imaging, there is no evidence to suggest that this compound is utilized for this purpose in analytical sciences. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Benzamide Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. In the analysis of 3-amino-N-(3,5-dimethylphenyl)benzamide, mass spectrometry confirms the expected molecular weight.

Initial mass spectrometry analysis typically shows the protonated molecule, [M+H]⁺. For this compound, with a molecular formula of C₁₅H₁₆N₂O, the expected monoisotopic mass is 240.1263 g/mol . Mass spectrometric analysis of this compound consistently shows a peak at a mass-to-charge ratio (m/z) of 241, corresponding to the [M+H]⁺ ion. This finding is a primary indicator of the successful synthesis of the target molecule. Further fragmentation analysis within the mass spectrometer can provide additional structural information by breaking the molecule into smaller, identifiable pieces, although detailed fragmentation patterns for this specific compound are not extensively published. The purity of the sample can also be assessed by the absence of significant signals at other m/z values in the high-resolution spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise three-dimensional structure of an organic molecule in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

For this compound, ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for each unique proton.

¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.87 | Singlet | 1H | -NH- (Amide) |

| 7.28 | Singlet | 2H | Aromatic CH (positions 2', 6') |

| 7.13 | Triplet | 1H | Aromatic CH (position 5) |

| 6.99 | Singlet | 1H | Aromatic CH (position 4') |

| 6.95 | Doublet | 1H | Aromatic CH (position 6) |

| 6.88 | Singlet | 1H | Aromatic CH (position 2) |

| 6.64 | Doublet | 1H | Aromatic CH (position 4) |

| 5.25 | Singlet | 2H | -NH₂ (Amino) |

| 2.25 | Singlet | 6H | -CH₃ (Methyl) |

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the integration values correspond to the number of protons giving rise to each signal. The multiplicity (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons.

While specific ¹³C NMR and 2D NMR data for this compound are not widely available in the literature, these techniques are crucial for unambiguous structural assignment. ¹³C NMR would provide a signal for each unique carbon atom, confirming the presence of the 15 carbons in the molecule and their electronic environments (e.g., aromatic, methyl, carbonyl). 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, definitively piecing together the molecular puzzle.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of chemical bonds can be observed.

While the specific IR spectrum for this compound is not readily published, data from the closely related isomer, 3-amino-N-(2,6-dimethylphenyl)benzamide, provides valuable insight into the expected characteristic absorption bands. The key functional groups—the amino group (NH₂), the amide group (C=O and N-H), and the aromatic rings—will have distinct signals.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |

| ~3300 | Secondary Amide (-NH-) | N-H Stretching |

| ~1665 | Amide | C=O Stretching (Amide I) |

| ~1620 | Aromatic Ring | C=C Stretching |

| ~1550 | Secondary Amide (-NH-) | N-H Bending (Amide II) |

The presence of strong absorption bands in these regions would confirm the integrity of the primary amine and the secondary amide functionalities, which are core features of the this compound structure.

Chromatographic Techniques for Separation and Purification (e.g., Column Chromatography)

Following a chemical synthesis, the desired product is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are essential for the separation and purification of the target compound.

Column chromatography is a standard and highly effective method for this purpose. In the purification of benzamide (B126) derivatives, silica (B1680970) gel is commonly used as the stationary phase due to its polarity. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent or mixture of solvents (the mobile phase) is passed through the column.

Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, a step-wise solvent gradient is often employed. The process might start with a non-polar solvent, such as petroleum ether, and the polarity of the mobile phase is gradually increased by adding a more polar solvent, like diethyl ether. This gradient allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first, followed by the more polar target compound. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-amino-N-(3,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 3-aminobenzoic acid derivatives with 3,5-dimethylaniline via amidation. Key steps include:

- Use of coupling agents like EDCl or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acid to amine) and temperature (60–80°C) to improve yields.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of ethanolic solutions. Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze data .

- Key parameters: Measure dihedral angles between aromatic rings (e.g., 76.7° between benzoyl and aniline rings in analogs) and hydrogen-bonding patterns (N–H⋯O interactions) to resolve molecular conformation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319 hazards) .

- Work in a fume hood to prevent inhalation (H335 risk).

- Store in airtight containers away from light/moisture. Dispose via certified waste management services .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

- Methodology :

- Analyze intramolecular interactions (e.g., halogen bonding in chloro-substituted analogs, Cl⋯O distances ~3.18 Å) using ORTEP-3 for visualization .

- Refine disorder models in SHELXL by constraining isotropic displacement parameters (Ueq) and applying riding H-atom models .

- Compare packing motifs (e.g., infinite chains via N–H⋯O bonds) to identify polymorphism .

Q. What experimental strategies can address contradictions in biological activity data for this compound?

- Methodology :

- Dose-response studies : Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal) to validate specificity .

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-LY2456302 for κ-opioid receptor antagonism) to confirm target engagement .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 3,5-dimethylphenyl-substituted benzamides) to isolate substituent effects .

Q. How do temporal factors (e.g., compound stability) influence in vitro pharmacological assays?

- Methodology :

- Conduct accelerated stability studies: Expose the compound to varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via LC-MS .

- Quantify active metabolite formation using isotopic labeling (e.g., ¹⁴C-tracking) in hepatic microsome assays .

Q. What computational and experimental approaches are synergistic for elucidating the mechanism of enzyme inhibition?

- Methodology :

- Molecular docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding to ATP pockets in kinases). Validate with mutagenesis studies (e.g., alanine scanning) .

- Kinetic assays : Measure Ki values under steady-state conditions. Compare uncompetitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.